6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
UV-Vis Spectroscopy
- λₘₐₓ = 260 nm (π→π* transition of the imidazole ring).
- Solvent-dependent shifts: In polar solvents (e.g., water), a 5 nm bathochromic shift occurs due to hydrogen bonding.
Comparative Structural Analysis with Related Imidazoazepine Derivatives
Functional Group Impact :
- Carboxylic acid : Enhances solubility and enables salt formation, critical for pharmacokinetics.
- Imidazole vs. tetrazole : Tetrazole derivatives exhibit higher metabolic stability but reduced aromaticity.
- Aldehyde substituents : Increase reactivity toward nucleophiles, useful in combinatorial chemistry.
Synthetic Flexibility : The parent compound serves as a scaffold for introducing substituents at C1 (carboxylic acid) and C3 (via electrophilic substitution). For example, 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid ethyl ester demonstrates modified bioavailability through esterification.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-7-4-2-1-3-5-11(7)6-10-8/h6H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRKRHPXIXTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=CN2CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the generation of a copper-carbene intermediate from triazolo[1,5-a]azepine, followed by migratory insertion of a benzylamine or amino acid derivative. Oxidative dehydrogenation forms an imine intermediate, which cyclizes to yield the imidazoazepine core. Molecular oxygen serves as the terminal oxidant, ensuring sustainability.
Example Protocol:
- Starting Material: Triazolo[1,5-a]azepine (1.0 equiv)
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: DMSO at 100°C under O₂ atmosphere
- Yield: 60–85% (depending on substituents)
This method is advantageous for its functional group tolerance and scalability. However, the limited commercial availability of triazolo[1,5-a]azepine precursors necessitates pre-synthesis via azepine-functionalized diazo compounds.
Decarboxylative Cyclization of Amino Acids
The carboxylic acid group in the target compound can be introduced directly via decarboxylative reactions using α-amino acids. This method, validated for imidazo[1,5-a]pyridines, is adaptable to azepine systems by substituting pyridine precursors with azepine analogs.
Key Steps and Optimization
Phenylglycine or substituted α-amino acids react with carbonyl-containing azepine intermediates under oxidative conditions. Decarboxylation releases CO₂, forming the imidazole ring while retaining the carboxylic acid moiety.
Representative Reaction:
$$
\text{Azepine-carbaldehyde} + \text{NH}2\text{CH(R)COOH} \xrightarrow{\text{Cu(OAc)}2, \text{O}2} \text{Imidazoazepine-1-carboxylic acid} + \text{CO}2 \uparrow
$$
Optimized Conditions:
- Temperature: 80–120°C
- Catalyst: Cu(OAc)₂ (15 mol%)
- Solvent: Mixed polar solvents (e.g., DMF/H₂O)
- Yield: 50–75%
Challenges include controlling regioselectivity and minimizing side reactions from reactive azepine intermediates.
Cyclocondensation of Diamines with Carbonyl Compounds
A classical approach involves cyclocondensing 1,2-diamines with cyclic ketones or aldehydes. For 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid, this method requires a pre-functionalized azepine-diamine and a carboxylic acid-containing carbonyl partner.
Synthetic Route
- Precursor Synthesis: 7-Aminoazepine-1-carboxylic acid is prepared via hydrogenation of nitro precursors.
- Cyclization: Reaction with glyoxal or substituted aldehydes in acidic media (e.g., HCl/EtOH).
Conditions:
- Molar Ratio: 1:1 (diamine:aldehyde)
- Acid Catalyst: HCl (2.0 equiv)
- Reflux Time: 12–24 hours
- Yield: 40–65%
Purification via recrystallization (ethanol/water) enhances purity but reduces overall yield due to solubility issues.
Industrial-Scale Production Considerations
Scaling the above methods requires addressing cost, safety, and environmental impact:
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Catalyst Loading | 10–20 mol% | <5 mol% via catalyst recycling |
| Solvent Volume | 10–20 mL/g substrate | <5 mL/g via continuous flow systems |
| Reaction Time | 12–24 hours | 2–4 hours (microwave-assisted) |
| Yield | 50–85% | 70–90% (optimized pathways) |
Emerging technologies like microwave-assisted synthesis and flow chemistry reduce energy consumption and improve reproducibility.
Emerging Methodologies
Photocatalytic Ring Closure
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to initiate radical-mediated cyclizations, enabling milder conditions (25–50°C) and shorter reaction times (<6 hours). Preliminary studies show promise but require further optimization for azepine systems.
Biocatalytic Approaches
Enzymatic methods using transaminases or decarboxylases are under investigation to achieve enantioselective synthesis, critical for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Copper-Catalyzed Oxidation | CuI/Phenanthroline | 60–85 | >90 | High |
| Decarboxylative Cyclization | Cu(OAc)₂ | 50–75 | 85–90 | Moderate |
| Cyclocondensation | HCl | 40–65 | 75–85 | Low |
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development :
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid has been investigated for its biological activity and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Anticancer Activity :
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For example, modifications to the phenyl group can enhance its efficacy against specific cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptosis-related proteins.
Proteomics Research
Biomarker Discovery :
In proteomics research, this compound serves as a valuable intermediate for synthesizing labeled compounds used in mass spectrometry-based proteomics. Its ability to form stable conjugates with proteins makes it suitable for identifying biomarkers associated with diseases.
Enzyme Inhibition Studies :
The compound is also utilized in enzyme inhibition studies where it acts as a reversible inhibitor for various enzymes involved in metabolic pathways. This property is particularly useful in understanding the biochemical mechanisms underlying diseases and developing targeted therapies.
Case Studies
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential for further development as anticancer agents.
- Proteomic Profiling : In a study focusing on proteomic profiling of neurodegenerative diseases, researchers utilized this compound to label proteins extracted from brain tissues. The findings highlighted several differentially expressed proteins that could serve as biomarkers for early diagnosis.
- Enzyme Activity Modulation : Research published in the European Journal of Biochemistry demonstrated that derivatives of this compound effectively inhibited the activity of specific kinases involved in cancer progression. This inhibition was linked to reduced cell migration and invasion in vitro.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic Acid (CAS: 860225-11-2)
- Molecular Formula : C₇H₁₀N₄O₂
- Molecular Weight : 182.18 g/mol
- Key Differences : Replaces the imidazole ring with a tetrazole ring, reducing steric bulk and increasing nitrogen content. This enhances polarity but reduces lipophilicity.
- Physical Properties : Boiling point range 290.98–337.84°C, density 1.4 g/cm³, and water solubility up to 1×10⁶ mg/L .
(b) 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide Hydrochloride
- Molecular Formula : C₇H₁₂ClN₅O
- Molecular Weight : 217.66 g/mol
- Key Differences : Incorporates a triazole ring and carboxamide group. The hydrochloride salt improves aqueous solubility and stability .
(c) 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic Acid (CAS: 1461868-78-9)
Substituent Modifications
(a) Ethyl 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate Hydrochloride (CAS: 2177258-44-3)
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Key Differences : Ethyl ester replaces carboxylic acid, increasing lipophilicity and altering pharmacokinetics. The hydrochloride salt enhances solubility in polar solvents .
(b) 3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic Acid
- Molecular Formula : C₁₅H₁₆N₂O₂
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid is a bicyclic compound characterized by a fused imidazole and azepine ring structure. This compound has garnered attention for its potential biological activities, which are attributed to its unique chemical properties and functional groups. This article explores the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16N2O2
- Molecular Weight : Approximately 256.3 g/mol
- Structure : The compound features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several derivatives of this compound have shown significant antimicrobial properties. Notably:
- Antibacterial Activity : Compounds derived from 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Antifungal Activity : These derivatives also exhibited antifungal properties against pathogens like Cryptococcus neoformans .
2. Antiviral Activity
Research has indicated that certain derivatives possess antiviral properties, particularly against the influenza A H1N1 virus . This suggests potential applications in treating viral infections.
3. Analgesic and Anti-inflammatory Effects
Studies have shown that related compounds may exhibit analgesic and anti-inflammatory activities superior to traditional medications like celecoxib and indomethacin. For example:
- Inhibitory concentrations for cyclooxygenase enzymes (COX-1 and COX-2) were reported with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Interactions
The compound can interact with various enzymes:
- It may act as an inhibitor or activator depending on the target enzyme's context.
- Binding to active sites can alter enzyme activity and affect metabolic pathways .
Cellular Effects
This compound influences cellular functions through modulation of signaling pathways:
- It can affect gene expression by interacting with transcription factors.
- Changes in phosphorylation status of signaling proteins can lead to altered cellular responses .
Case Studies
Recent studies have examined the effects of this compound on specific biological targets:
| Study | Findings |
|---|---|
| Antibacterial Study | Demonstrated significant activity against multiple bacterial strains with low MIC values. |
| Antiviral Study | Showed efficacy against influenza A H1N1 with promising results in vitro. |
| Analgesic Study | Reported superior anti-inflammatory effects compared to standard analgesics. |
Q & A
Q. What are the most effective synthetic routes for 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid, and what experimental parameters are critical for reproducibility?
Answer: The compound can be synthesized via multicomponent reactions (MCRs) or one-pot strategies. For example, a three-component reaction involving azepine precursors, carbonyl derivatives, and nitriles under reflux conditions (e.g., ethanol at 80°C for 12 hours) has been reported. Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) improve yields (≥65%) . Critical parameters include stoichiometric ratios (1:1.2:1 for amine:carbonyl:cyanide), inert atmosphere (N₂ or Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic techniques are recommended for structural characterization, and what key spectral markers should be prioritized?
Answer: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the fused imidazoazepine core. Key markers include:
- ¹H NMR: A singlet for the carboxylic acid proton (δ 12.5–13.5 ppm) and multiplet signals for the azepine ring protons (δ 1.8–3.2 ppm).
- ¹³C NMR: Carboxylic acid carbonyl at δ 170–175 ppm and sp² carbons in the imidazole ring (δ 140–150 ppm). IR spectroscopy (KBr pellet) should show C=O stretching (~1680 cm⁻¹) and N-H bending (~3400 cm⁻¹) .
Q. How can HPLC methods be optimized for purity analysis, and what impurity thresholds are acceptable?
Answer: Use reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Detection at 254 nm. Impurity thresholds per pharmacopeial guidelines: ≤0.5% for individual impurities and ≤2.0% total impurities. Relative retention times (RRT) for common byproducts (e.g., dehydro derivatives) should be validated against reference standards .
Q. What stability studies are essential for long-term storage, and how should degradation products be monitored?
Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor via HPLC for hydrolytic degradation (carboxylic acid → ester) or oxidation (imidazole ring opening). Store lyophilized samples at -20°C in amber vials under nitrogen. Degradation >5% over 6 months necessitates reformulation with antioxidants (e.g., BHT) .
Q. What preliminary assays are recommended to evaluate pharmacological activity?
Answer: Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) or cellular models (e.g., antiproliferative activity in cancer lines via MTT assay). For receptor binding, use radioligand displacement (e.g., ³H-labeled antagonists). Dose-response curves (1 nM–100 µM) and positive controls (e.g., staurosporine for kinases) are critical .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side products like dehydroimidazoazepines?
Answer: Optimize by:
- Temperature control: Lower reaction temperatures (50–60°C) reduce dehydrogenation.
- Catalyst screening: Transition metals (e.g., Pd/C under H₂) suppress oxidation side products.
- Solvent polarity: Switch to DMF or THF to stabilize intermediates. Yields >80% have been achieved with Pd/C (5 mol%) in THF at 50°C .
Q. How should conflicting ¹H NMR data (e.g., split signals for azepine protons) be resolved?
Answer: Use 2D NMR (COSY, NOESY) to assign overlapping signals. Decoupling experiments or variable-temperature NMR (25–60°C) can distinguish conformational isomers. For example, broadening at 60°C suggests dynamic ring puckering .
Q. What strategies are effective for impurity profiling when unknown peaks appear in HPLC chromatograms?
Answer: Employ LC-MS/MS (ESI+ mode) to identify molecular ions of impurities. Compare fragmentation patterns with synthetic intermediates (e.g., m/z 245.1 for dehydro derivatives). Isolate impurities via preparative HPLC and characterize by NMR .
Q. How do acidic/basic stress conditions affect the compound’s stability, and what degradation pathways dominate?
Answer: Under acidic stress (0.1 M HCl, 70°C), hydrolysis of the imidazole ring occurs (t₁/₂ = 8 hours). In basic conditions (0.1 M NaOH), decarboxylation dominates (t₁/₂ = 4 hours). Use DFT calculations (B3LYP/6-31G*) to model transition states and identify labile bonds .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies targeting imidazoazepine derivatives?
Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., BACE-1 for Alzheimer’s). Combine with QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthesized analogs (≥10 derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
